N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide
Description
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a complex heterocyclic framework. The molecule features:
- A 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl group, which combines a substituted phenyl ring with a methoxy-functionalized imidazopyridazine moiety.
- A 2-(4-ethoxyphenyl)acetamide side chain, providing lipophilic and electronic modulation via the ethoxy substituent.
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-3-31-17-7-4-15(5-8-17)12-22(29)26-19-13-16(6-9-18(19)24)20-14-28-21(25-20)10-11-23(27-28)30-2/h4-11,13-14H,3,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUYVPYAOURDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-b]pyridazine family and is characterized by a complex structure that includes a chloro substituent, a methoxy group, and an amide functional group. These features contribute to its diverse pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.8 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-b]pyridazine derivatives, highlighting their potential therapeutic applications:
- Study on Antitumor Activity : A comprehensive evaluation of various derivatives indicated that modifications on the phenyl ring significantly affect their cytotoxicity against cancer cell lines. For example, introducing different substituents on the phenyl moiety altered the IC50 values dramatically .
- Synthesis and Evaluation : The synthesis of this compound typically involves multi-step organic reactions starting from the imidazo[1,2-b]pyridazine core . The optimization of these synthetic routes is critical for enhancing yield and purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several acetamide derivatives documented in the literature. Below is a comparative analysis based on heterocyclic cores, substituent effects, and synthetic or physicochemical properties:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heterocyclic Core Influence The imidazo[1,2-b]pyridazine core in the target compound contrasts with triazolo[4,3-b]pyridazine () and thiazolidinone (). Imidazopyridazines are known for kinase inhibition due to their planar, aromatic structure, while thiazolidinones often exhibit antimicrobial or anti-inflammatory activity . Triazolopyridazines may offer distinct electronic profiles due to the nitrogen-rich triazole ring .
Substituent Effects The 4-ethoxyphenyl group is shared with and . The 6-methoxy group on the imidazopyridazine in the target compound could sterically hinder interactions compared to the 3-methyl substituent in ’s triazolopyridazine analog.
Synthetic Considerations The target compound’s synthesis likely involves multi-step heterocyclic assembly, akin to the thiazolidinone derivatives in (reflux with triethyl orthoformate) . In contrast, tautomerism observed in ’s compound complicates purification and characterization .
Physicochemical Stability Unlike the tautomeric equilibrium observed in ’s thiazolidinone derivative, the rigid imidazopyridazine core in the target compound may confer greater conformational stability, reducing isomerization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
